Ricinelaidic acid
Overview
Description
Ricinelaidic acid, also known as (9E,12R)-12-Hydroxyoctadec-9-enoic acid, is an unsaturated omega-9 trans fatty acid. It is the trans-isomer of ricinoleic acid, which is a major component of castor oil. This compound is characterized by a trans double bond at position 9 and a hydroxyl group at position 12.
Mechanism of Action
Target of Action
Ricinelaidic acid, an unsaturated omega-9 trans fatty acid , primarily targets the Leukotriene B4 (LTB4) receptors . LTB4 is a potent inflammatory mediator that plays a crucial role in the pathogenesis of several inflammatory diseases. By acting as an antagonist to these receptors, this compound can inhibit the inflammatory response induced by LTB4 .
Mode of Action
This compound interacts with the LTB4 receptors and inhibits the chemotaxis and calcium flux induced by LTB4 in isolated human neutrophils . This interaction results in a reduction of the inflammatory response, which is often associated with various diseases.
Result of Action
The primary result of this compound’s action is the inhibition of the inflammatory response . By acting as an antagonist to the LTB4 receptors, this compound can reduce inflammation, which may be beneficial in the treatment of various inflammatory diseases.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by factors such as temperature and pH. Additionally, the presence of other compounds in the environment can also influence the action of this compound. For example, in a study on the formation of organogels, the gelation kinetics, gel structure, and stability of this compound were found to be dependent on temperature and oil composition .
Biochemical Analysis
Biochemical Properties
Ricinelaidic acid has been used to form organogels with vegetable oil . The gelation kinetics, gel structure, and stability of these organogels were studied, revealing that gelation occurred with as little as 0.5% (w/w) this compound, depending on temperature and oil composition .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used to form organogels with vegetable oil . The gelation kinetics, gel structure, and stability of these organogels were studied over time . The gels were found to be stable over a period of 28 days .
Metabolic Pathways
Research on the metabolic engineering of yeast for the production of ricinoleic acid, the cis-isomer of this compound, may provide some insights .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ricinelaidic acid can be synthesized through the elaidinization of methyl ricinoleate. This process involves the use of a nitrite-nitric acid solution to convert methyl ricinoleate into methyl ricinelaidate. The methyl ricinelaidate is then subjected to fractional crystallization and hydrolysis to yield this compound . Another method involves the photochemical conversion of ricinoleic acid using diphenyl disulfide and hexane under irradiation with a medium-pressure mercury lamp. The resulting product is then recrystallized to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Fractional crystallization and hydrolysis are key steps in the industrial process to separate and purify this compound from its precursors .
Chemical Reactions Analysis
Types of Reactions
Ricinelaidic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 12 can be oxidized to form a ketone or carboxylic acid.
Reduction: The trans double bond can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.
Major Products Formed
Oxidation: 12-Ketoelaidic acid or 12-carboxyelaidic acid.
Reduction: Saturated fatty acids such as stearic acid.
Substitution: Various esters and ethers depending on the substituents used.
Scientific Research Applications
Ricinelaidic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Studied for its effects on cellular processes and as a model compound for studying fatty acid metabolism.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Used in the production of biodegradable polymers, lubricants, and surfactants
Comparison with Similar Compounds
Similar Compounds
Ricinoleic acid: The cis-isomer of ricinelaidic acid, with a cis double bond at position 9.
Elaidic acid: An unsaturated omega-9 trans fatty acid without a hydroxyl group at position 12.
Lesquerolic acid: Similar to ricinoleic acid but with an additional -CH2-CH2- group between the carboxyl group and the double bond.
Uniqueness
This compound is unique due to its trans double bond and hydroxyl group at position 12, which confer distinct chemical and biological properties. Its ability to form organogels and its potential anti-inflammatory effects make it a valuable compound for various applications .
Properties
IUPAC Name |
(E,12R)-12-hydroxyoctadec-9-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHHMMIMDMUBKC-XLNAKTSKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C/CCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316395 | |
Record name | Ricinelaidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540-12-5 | |
Record name | Ricinelaidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=540-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ricinelaidic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ricinelaidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RICINELAIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O64E391KI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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